molecular formula C16H14N2O3 B1429360 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 942195-83-7

4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B1429360
CAS No.: 942195-83-7
M. Wt: 282.29 g/mol
InChI Key: ALVXSXAHKPXTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is a versatile benzimidazole derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. Its core structure is of significant interest for the development of novel therapeutic agents, particularly as it can be readily functionalized at the carboxylic acid moiety to generate amide or ester derivatives for structure-activity relationship (SAR) studies. The benzimidazole nucleus is a well-known pharmacophore found in numerous bioactive molecules, and this specific compound has been investigated as a precursor in the synthesis of potent inhibitors. For instance, it is a critical building block in the development of inhibitors targeting the Hsp90 chaperone pathway , a promising area in cancer research. Furthermore, substituted benzimidazoles are frequently explored for their antiviral, antimicrobial, and anticancer properties . The presence of the benzyloxy group and the carboxylic acid on this heterocyclic framework provides distinct electronic and steric properties, making it a valuable compound for probing biological targets and optimizing drug-like characteristics. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-17-13-7-12(16(19)20)8-14(15(13)18-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVXSXAHKPXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Strategy

The synthesis generally begins with readily available aromatic amines and aldehydes, which are subjected to condensation reactions to form the benzimidazole core. The key features involve introducing the benzyloxy group at the 4-position and methyl substitution at the 2-position, followed by oxidation to form the carboxylic acid at the 6-position.

Typical Synthetic Route

Step Description Reagents & Conditions References
1. Formation of Benzimidazole Core Condensation of o-phenylenediamine derivatives with aldehydes Acidic or basic conditions, microwave-assisted or conventional heating ,
2. Introduction of Benzyloxy Group Nucleophilic substitution or O-alkylation of phenolic intermediates Benzyl halides or benzyl alcohol derivatives, base (e.g., K2CO3) ,
3. Methylation at the 2-Position Alkylation using methylating agents Methyl iodide or dimethyl sulfate, base
4. Carboxylation at the 6-Position Oxidation or carboxylation of the aromatic ring Oxidants like potassium permanganate or via directed lithiation ,
5. Final Purification Acidic or chromatographic purification Recrystallization, chromatography ,

Specific Synthetic Strategies

Direct Condensation Approach

One common method involves the condensation of o-phenylenediamine with benzyloxy-substituted aldehydes under acidic conditions, facilitating cyclization to form the benzimidazole ring. The methyl group at the 2-position can be introduced via methylation of the intermediate using methyl iodide or dimethyl sulfate.

Functionalization of the Carboxylic Acid

The carboxylic acid at the 6-position can be introduced through oxidation of a methyl or methyl ester precursor. Oxidative cleavage of side chains or direct carboxylation of aromatic intermediates under controlled conditions (e.g., using potassium permanganate or sodium dichromate) is employed.

Use of Microwave-Assisted Synthesis

Recent advances favor microwave irradiation to accelerate condensation and substitution steps, improving yields and reducing reaction times. For example, microwave-assisted cyclization of diamines with aldehydes has been documented to enhance efficiency.

Representative Reaction Scheme

o-Phenylenediamine + Benzyl aldehyde → Cyclization → Benzimidazole core
Benzylation (O-alkylation) → 4-(benzyloxy) derivative
Methylation at 2-position → 2-methyl derivative
Oxidation or carboxylation → 6-carboxylic acid

Data Tables Summarizing Key Reaction Conditions

Reaction Step Reagents Solvent Catalyst/Conditions Yield (%) References
Benzimidazole core formation o-Phenylenediamine + aldehyde Ethanol or acetic acid Microwave or reflux 70-85 ,
Benzyloxy substitution Benzyl halide + phenolic intermediate DMF or DMSO Base (K2CO3), room temp 65-80 ,
Methylation at 2-position Methyl iodide + intermediate Acetone Reflux 60-75
Carboxylation KMnO4 or Na2Cr2O7 Water/acidic Reflux 50-70 ,

Notes on Optimization and Scale-up

  • Yield Enhancement: Employing microwave-assisted reactions has been shown to improve yields and reaction times significantly.
  • Safety Considerations: Use of non-hazardous reagents and avoiding excess toxic oxidants is emphasized for large-scale synthesis.
  • Purification: Recrystallization from suitable solvents or chromatography ensures high purity (>95%).

Research Findings and Innovations

Recent research indicates that the synthetic route can be optimized by:

  • Using low-cost, readily available starting materials .
  • Avoiding hazardous reagents like hydrazine derivatives.
  • Employing green chemistry principles , such as solvent-free conditions or aqueous media.
  • Incorporating microwave irradiation to reduce reaction times from hours to minutes.

Chemical Reactions Analysis

4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid undergoes various reactions:

Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or acids. Reduction : Reduction might target the carboxylic group, reducing it to an alcohol. Substitution : Substituting reactions at the imidazole ring or the benzyloxy group are common.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminium hydride, catalytic hydrogenation.

  • Substitution: Halides, nucleophiles under basic or acidic conditions.

Major Products

  • Oxidation of the benzyloxy group results in benzaldehyde or benzoic acid derivatives.

  • Reduction of the carboxylic acid to alcohol results in benzyl alcohol derivatives.

  • Substitution leads to a variety of functionalized benzimidazole derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • Purity : 95%
  • IUPAC Name : 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Structural Characteristics

The compound features a benzo[d]imidazole core, which is known for its diverse biological activities. The addition of the benzyloxy group enhances its solubility and reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds containing benzimidazole derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division .
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics. Its action may involve interference with bacterial cell wall synthesis or protein production .

Enzyme Inhibition Studies

The structural features of this compound allow it to interact with various enzymes. It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Material Science

In materials science, this compound is being explored as an intermediate in the synthesis of advanced materials. Its unique chemical structure can be modified to develop polymers with specific properties, such as enhanced thermal stability or chemical resistance .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzimidazole, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting potential as a lead compound for antibiotic development .

Mechanism of Action

This compound often acts by interacting with molecular targets like enzymes or receptors. The benzimidazole structure is known for binding to active sites in enzymes, potentially inhibiting their activity. Pathways involved usually include interference with metabolic processes or signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Compound Name CAS Number Molecular Formula Key Substituents Reference ID
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid 942195-83-7 C₁₆H₁₄N₂O₃ 4-benzyloxy, 2-methyl, 6-carboxylic acid
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid 1640981-19-6 C₁₆H₁₄N₂O₃ 4-hydroxy, 1-benzyl, 2-methyl, 6-carboxylic acid
4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid 152628-03-0 C₁₂H₁₄N₂O₂ 4-methyl, 2-propyl, 6-carboxylic acid
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid - C₁₄H₁₀N₂O₃ 2-(4-hydroxyphenyl), 5-carboxylic acid
2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives - Varies 2-(2-methylbenzylthio), 4,5-carboxylic acids

Key Observations:

  • Substituent Position and Polarity: The benzyloxy group in the target compound increases lipophilicity compared to the hydroxyl group in 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid . Replacing benzyloxy with a propyl group (as in 4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid) reduces steric hindrance and electron-withdrawing effects, which may alter binding interactions in biological systems .
  • Carboxylic Acid Position:

    • The 6-carboxylic acid in the target compound contrasts with the 5-carboxylic acid in 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid. Positional differences influence hydrogen-bonding networks and molecular docking profiles .
  • Sulfur-Containing Analogues:

    • Compounds like 2-(2-methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives exhibit thioether linkages, which are more nucleophilic and prone to oxidation than benzyloxy groups, affecting stability and reactivity .

Biological Activity

4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid (CAS Number: 942195-83-7) is an organic compound characterized by its complex imidazole ring structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings and case studies to detail the biological activity of this compound.

  • Molecular Formula: C16H14N2O3
  • Molecular Weight: 282.29 g/mol
  • Purity: 95%
  • IUPAC Name: this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The structure–activity relationship (SAR) has shown that modifications at the imidazole ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundPseudomonas aeruginosa16 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for COX inhibition were reported to be comparable to those of standard anti-inflammatory drugs .

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Standard Drug (Celecoxib)0.04 ± 0.010.04 ± 0.01
This compound19.45 ± 0.0731.4 ± 0.12

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit specific cancer-related enzymes, such as V600EBRAF, which is implicated in melanoma. The compound demonstrated promising inhibitory effects, suggesting its potential as a lead compound for developing new anticancer therapies .

Table 3: V600EBRAF Inhibition Assays

CompoundPercent Inhibition (%)
Compound A98%
Compound B85%
This compound76%

Case Studies

  • Study on Antimicrobial Resistance : A study published in PMC evaluated the efficacy of various benzimidazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that compounds similar to this compound showed significant activity against resistant strains, highlighting their potential in treating infections caused by multidrug-resistant bacteria .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the mechanism of action of benzimidazole derivatives in inhibiting COX enzymes. It was found that these compounds could modulate inflammatory pathways effectively, providing a basis for their use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step protocols. For example, benzimidazole cores are constructed via cyclization of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions. Key intermediates (e.g., 2-hydrazinyl-benzimidazole) are characterized using IR spectroscopy (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ6.5–8.5 ppm, carboxylic acid protons at δ10–12 ppm), and elemental analysis (deviations ≤ ±0.4%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at λ ~254 nm.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight (theoretical: 298.3 g/mol for C₁₆H₁₄N₂O₃).
  • ¹H-NMR : Aromatic protons, benzyloxy group (δ4.5–5.0 ppm for CH₂), and carboxylic acid protons (broad singlet at δ12–13 ppm) .

Q. What solvents and conditions are optimal for dissolving this compound during experimental workflows?

  • Methodology : The compound is polar due to the carboxylic acid and benzyloxy groups. It dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly in methanol/ethanol. Adjust pH with aqueous NaOH to deprotonate the carboxylic acid for improved solubility in aqueous buffers .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzimidazole core formation, and what factors contribute to low yields?

  • Methodology :

  • Temperature control : Cyclization reactions often require reflux in ethanol/methanol (70–80°C).
  • Catalyst selection : Use of KOH or NaHCO₃ to deprotonate intermediates and drive cyclization.
  • Side reactions : Monitor for over-oxidation of the benzyloxy group or decarboxylation under prolonged heating. Yield improvements (e.g., from 60% to >85%) are achievable via stepwise purification (e.g., column chromatography) .

Q. How should researchers address contradictions between spectroscopic data and expected molecular structures?

  • Methodology :

  • Cross-validation : Compare IR peaks (e.g., absence of S-H stretch at 2634 cm⁻¹ if thiol intermediates are unintended) and NMR shifts (e.g., unexpected δ10.93 ppm singlet indicating residual N-H protons).
  • Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected carbon environments in ¹³C-NMR spectra.
  • Theoretical modeling : Employ DFT calculations to predict NMR/IR spectra and identify discrepancies .

Q. What computational tools are effective for predicting the reactivity or stability of this compound under varying conditions?

  • Methodology :

  • Molecular dynamics (MD) simulations : Study solvation effects and degradation pathways in acidic/basic environments.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., benzyloxy group cleavage) and pKa values for the carboxylic acid moiety.
  • Software : Gaussian, ORCA, or Schrödinger Suite for in silico optimization of synthetic routes .

Q. How can impurities or by-products be identified and quantified during synthesis?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., de-methylated or oxidized derivatives) with high sensitivity.
  • Reference standards : Use certified impurities (e.g., 4'-[[7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-6-carboxylic acid) for spiking experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 2
4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.